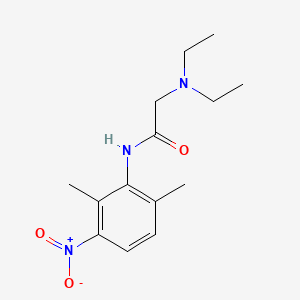

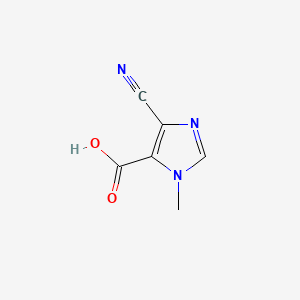

4-cyano-1-methyl-1H-imidazole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

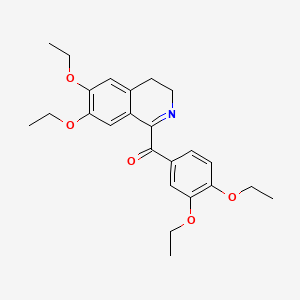

“4-cyano-1-methyl-1H-imidazole-5-carboxylic acid” is a chemical compound with the CAS Number: 56745-98-3 . It has a molecular weight of 137.1 .

Synthesis Analysis

The synthesis of imidazoles, including “4-cyano-1-methyl-1H-imidazole-5-carboxylic acid”, can be achieved through various methods. One such method involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another method involves a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives .Molecular Structure Analysis

The Inchi Code for “4-cyano-1-methyl-1H-imidazole-5-carboxylic acid” is1S/C5H3N3O2/c6-1-3-4 (5 (9)10)8-2-7-3/h2H, (H,7,8) (H,9,10) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis

Imidazoles, including “4-cyano-1-methyl-1H-imidazole-5-carboxylic acid”, are key components to functional molecules that are used in a variety of everyday applications . They can undergo various chemical reactions, including [3 + 2] cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-cyano-1-methyl-1H-imidazole-5-carboxylic acid” include a molecular weight of 137.1 . More specific properties such as melting point, boiling point, and solubility were not found in the retrieved documents.科学的研究の応用

Chemical Synthesis and Potential Applications

4-cyano-1-methyl-1H-imidazole-5-carboxylic acid and its derivatives have been explored in various scientific research contexts, emphasizing their potential in synthesizing compounds with significant biological activities and chemical properties.

Synthesis of Antitumor Agents : Initial studies involved synthesizing allyl, propargyl, and cyanomethyl esters of imidazo[2,1‐b]thiazole‐5‐carboxylic acids, aiming to explore antitumor activities. However, these compounds did not exhibit significant antitumor activity under the conditions employed (Andreani et al., 1983).

Angiotensin II Receptor Antagonists : Research into imidazole-5-carboxylic acids bearing alkyl, alkenyl, and hydroxyalkyl substituents at the 4-position demonstrated their strong binding affinity to the angiotensin II receptor, suggesting potential for therapeutic applications in managing blood pressure (Yanagisawa et al., 1996).

Novel Synthesis Pathways : The synthesis of imidazo[4,5-d]pyridines from substituted imidazole and acyl or sulfonyl acetonitrile showcases the chemical versatility and reactivity of imidazole derivatives, opening avenues for creating new compounds with potential pharmaceutical applications (Zaki & Proença, 2007).

Inhibition of Retinoic Acid 4-Hydroxylase (CYP26) : Imidazole derivatives have been identified as potent inhibitors of CYP26A1, a key enzyme in retinoic acid metabolism. These inhibitors could potentially enhance the therapeutic effects of retinoic acid in treatments for certain cancers and dermatological conditions (Gomaa et al., 2011).

Catalysis and Chemical Transformations : The utility of imidazole derivatives in catalyzing chemical reactions offers insights into their role in synthetic chemistry, including the synthesis of complex molecules and the potential for creating novel therapeutic agents (Khaligh, 2014).

Photocatalytic Applications : Coordination polymers incorporating imidazole units have shown high photocatalytic efficiency for degrading environmental pollutants, such as methylene blue, under UV light. This indicates potential applications in environmental remediation and the development of new materials for sustainable chemistry (Cui et al., 2017).

将来の方向性

While specific future directions for “4-cyano-1-methyl-1H-imidazole-5-carboxylic acid” were not found in the retrieved documents, imidazoles in general are being deployed in a number of areas including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . This suggests that there could be ongoing research and development involving “4-cyano-1-methyl-1H-imidazole-5-carboxylic acid” in these areas.

特性

IUPAC Name |

5-cyano-3-methylimidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2/c1-9-3-8-4(2-7)5(9)6(10)11/h3H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKRPZVXOCOLIFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1C(=O)O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70665029 |

Source

|

| Record name | 4-Cyano-1-methyl-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70665029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyano-1-methyl-1H-imidazole-5-carboxylic acid | |

CAS RN |

146091-76-1 |

Source

|

| Record name | 4-Cyano-1-methyl-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70665029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[tert-butyl(dimethyl)silyl]oxy-6-fluoro-3,4-dihydro-2H-chromen-2-yl]methanol](/img/structure/B587387.png)

![1-[(6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)carbonyl]piperidine](/img/structure/B587389.png)

![6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride](/img/structure/B587391.png)